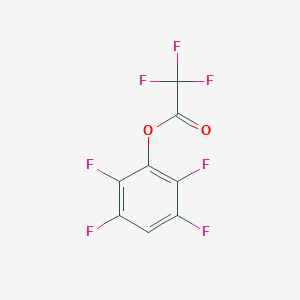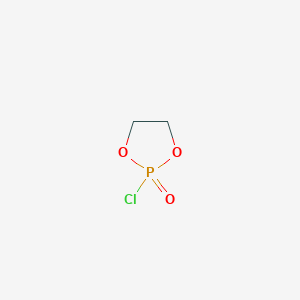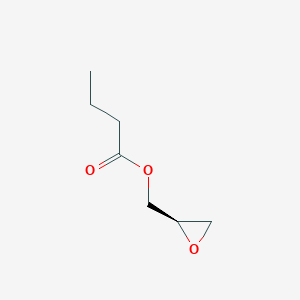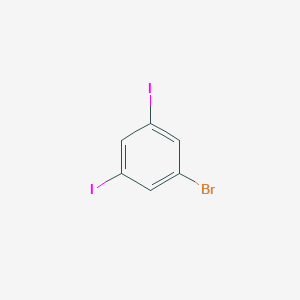
2,3,5,6-Tetrafluorophenyl trifluoroacetate
Overview
Description
2,3,5,6-Tetrafluorophenyl trifluoroacetate is an organofluorine compound characterized by its colorless and volatile liquid form. It demonstrates solubility in various organic solvents, making it a versatile reagent in organic synthesis . The molecular formula of this compound is C8HF7O2, and it has a molecular weight of 262.08 g/mol .
Mechanism of Action
Target of Action
It’s known that the compound is used in research and development , suggesting it may interact with a variety of molecular targets.
Mode of Action
Its unique molecular structure, characterized by the presence of four fluorine atoms at the 2,3,5,6 positions of the benzene ring, confers unique reactivity and stability .
Result of Action
The compound’s unique structure suggests it may have distinct effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorophenyl trifluoroacetate can be synthesized through the esterification of 2,3,5,6-tetrafluorophenol with trifluoroacetic anhydride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the byproduct, trifluoroacetic acid . The reaction conditions often involve using an organic solvent like dichloromethane and maintaining a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenyl trifluoroacetate primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr) .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): Common nucleophiles such as amines, thiols, and alkoxides are used.
Electrophilic Aromatic Substitution (SEAr): Reagents like halogens and nitro compounds are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nucleophile or electrophile used. For instance, reacting with an amine can yield an amide derivative, while halogenation can produce a halogenated aromatic compound .
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl trifluoroacetate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl trifluoroacetate
- 2,3-Difluoro-6-methoxybenzonitrile
- 2,3-Difluoro-6-methoxybenzoic acid
- 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid
Uniqueness
2,3,5,6-Tetrafluorophenyl trifluoroacetate is unique due to its high fluorine content, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring strong electron-withdrawing groups. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O2/c9-2-1-3(10)5(12)6(4(2)11)17-7(16)8(13,14)15/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLSSULCTKBVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571658 | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142685-25-4 | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)



